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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)cyclohexanone

Cat. No.: B027520 Get Quote

Systematic Nomenclature and Chemical Identity
A precise understanding of a molecule's structure begins with its formal name. The universally

recognized naming convention is governed by the International Union of Pure and Applied

Chemistry (IUPAC).

Derivation of the IUPAC Name
The systematic name for the compound is 4-(4-chlorophenyl)cyclohexan-1-one. The derivation

follows a clear, hierarchical set of rules:

Identify the Principal Functional Group: The structure contains a ketone group (C=O) within a

cyclic alkane. The ketone is the highest-priority functional group present, so the suffix "-one"

is used.

Identify the Parent Structure: The ketone is part of a six-membered carbon ring, making it a

cyclohexanone.

Numbering the Parent Ring: The carbon atom of the carbonyl group is assigned position 1

(C1). Numbering then proceeds around the ring to give the substituent the lowest possible

locant.

Identify and Name the Substituent: A chlorophenyl group is attached to the ring. Specifically,

it is a phenyl group with a chlorine atom attached.
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Numbering the Substituent: The phenyl group itself is numbered starting from the point of

attachment to the cyclohexanone ring (C1'). The chlorine atom is located on the fourth

carbon (C4') of this phenyl ring, making it a "4-chlorophenyl" group.

Locate the Substituent on the Parent Ring: The 4-chlorophenyl group is attached to the

fourth carbon (C4) of the cyclohexanone ring.

Assemble the Full Name: Combining these elements gives the complete IUPAC name: 4-(4-

chlorophenyl)cyclohexan-1-one.

Chemical Identifiers
For unambiguous identification in databases and literature, the following identifiers are critical:

Identifier Value Source

CAS Number 2667-93-8 PubChem

Molecular Formula C₁₂H₁₃ClO PubChem

Molecular Weight 208.68 g/mol PubChem

Canonical SMILES
C1CC(CCC1=O)C2=CC=C(C=

C2)Cl
PubChem

InChI Key
RBNGEPYXXDVHSR-

UHFFFAOYSA-N
PubChem

Synthesis and Purification Workflow
The synthesis of 4-(4-Chlorophenyl)cyclohexanone is often achieved via a Friedel-Crafts-

type reaction followed by a reduction. The workflow below illustrates a common pathway

involving the acylation of chlorobenzene with cyclohexanecarbonyl chloride, followed by a

Wolff-Kishner or Clemmensen reduction of the resulting ketone, and subsequent oxidation to

yield the final product. A more direct, modern approach involves the Suzuki-Miyaura cross-

coupling reaction.

Generalized Synthesis Workflow
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Synthesis Pathway

Starting Materials:
4-Chlorophenylboronic Acid

Cyclohex-3-en-1-one

Palladium-Catalyzed
Conjugate Addition

 Suzuki-Miyaura
Coupling Variant 

Intermediate Product:
4-(4-Chlorophenyl)cyclohex-3-en-1-one

 C-C Bond
Formation 

Catalytic Hydrogenation
(e.g., H₂, Pd/C)

 Double Bond
Reduction 

Final Product:
4-(4-Chlorophenyl)cyclohexanone

Click to download full resolution via product page

Caption: A representative workflow for the synthesis of 4-(4-Chlorophenyl)cyclohexanone.
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Detailed Laboratory Protocol: Suzuki-Miyaura Coupling
Approach
This protocol describes a modern and efficient method for synthesis. The causality for choosing

this pathway lies in its high yield, tolerance of various functional groups, and relatively mild

reaction conditions compared to older methods.

Materials:

4-Chlorophenylboronic acid (1.0 eq)

Cyclohex-3-en-1-one (1.1 eq)

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

SPhos ligand (0.04 eq)

Potassium carbonate (K₂CO₃, 2.0 eq)

Toluene and Water (10:1 v/v)

Ethyl acetate (for extraction)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate)

Palladium on carbon (10% Pd/C)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon),

add 4-chlorophenylboronic acid, palladium(II) acetate, and SPhos.

Solvent and Reagent Addition: Add the toluene/water solvent mixture, followed by cyclohex-

3-en-1-one and potassium carbonate. Rationale: The biphasic solvent system and base are
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crucial for the catalytic cycle of the Suzuki reaction.

Coupling Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC).

Workup and Extraction: Upon completion, cool the reaction to room temperature. Dilute with

water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl

acetate. Rationale: Partitioning isolates the organic product from inorganic salts and water-

soluble impurities.

Drying and Concentration: Combine the organic layers, wash with brine, and dry over

anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to

yield the crude intermediate, 4-(4-chlorophenyl)cyclohex-3-en-1-one.

Reduction: Dissolve the crude intermediate in ethanol or ethyl acetate. Add 10% Pd/C

catalyst. Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir at

room temperature until the reaction is complete (monitored by TLC or GC-MS). Rationale:

Catalytic hydrogenation selectively reduces the carbon-carbon double bond without affecting

the carbonyl or the aromatic ring.

Final Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C

catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be

purified by column chromatography on silica gel or recrystallization from a suitable solvent

system (e.g., hexanes/ethyl acetate) to yield pure 4-(4-chlorophenyl)cyclohexanone.

Analytical Characterization Workflow
Confirmation of the structure and assessment of purity are critical, non-negotiable steps in

synthesis. A multi-technique approach ensures a self-validating analytical system.

Characterization and Purity Assessment Workflow
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Analytical Workflow

Purified Synthetic Product

NMR Spectroscopy
(¹H and ¹³C)

 Structural
Elucidation 

Mass Spectrometry
(GC-MS or LC-MS)

 Molecular
Weight 

Infrared (IR) Spectroscopy

 Functional
Groups 

Purity Assessment
(HPLC or GC)

Confirmed Structure
& Purity >98%

 Final
Verification 

Click to download full resolution via product page

Caption: A sequential workflow for the complete analytical validation of the target compound.

Spectroscopic and Chromatographic Data Interpretation
¹H NMR (Proton NMR):

Aromatic Protons: Expect two doublets in the aromatic region (~7.2-7.4 ppm). The protons

on the carbons adjacent to the chloro-substituted carbon will be one doublet, and the protons

adjacent to the cyclohexanone-substituted carbon will be the other, exhibiting a characteristic

AA'BB' splitting pattern.
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Cyclohexanone Protons: A series of multiplets will appear in the aliphatic region (~1.8-3.0

ppm). The proton at C4 (methine proton) will likely be a distinct multiplet around 2.8-3.0 ppm.

The protons at C2 and C6 (alpha to the carbonyl) will be deshielded and appear around 2.3-

2.5 ppm.

¹³C NMR (Carbon NMR):

Carbonyl Carbon: A characteristic peak will be observed far downfield (~210 ppm).

Aromatic Carbons: Four signals are expected: one for the chloro-substituted carbon (~132

ppm), one for the cyclohexanone-substituted carbon (~145 ppm), and two for the protonated

carbons (~128-129 ppm).

Aliphatic Carbons: Signals corresponding to the six carbons of the cyclohexanone ring will

be present in the upfield region (~25-50 ppm).

Infrared (IR) Spectroscopy:

A strong, sharp absorption band around 1710-1715 cm⁻¹ is the most definitive signal,

corresponding to the C=O (ketone) stretch.

C-H stretches for the aromatic ring will appear just above 3000 cm⁻¹, while aliphatic C-H

stretches will be just below 3000 cm⁻¹.

A C-Cl stretch will be visible in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS):

The molecular ion peak (M⁺) should be observed at m/z ≈ 208. A characteristic isotopic

pattern (M+2 peak) at m/z ≈ 210 with an intensity of about one-third of the M⁺ peak will be

present, confirming the presence of a single chlorine atom.

Protocol for Purity Assessment by HPLC
Objective: To determine the purity of the synthesized 4-(4-Chlorophenyl)cyclohexanone.
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Parameter Condition Rationale

Instrument

High-Performance Liquid

Chromatography (HPLC)

system with a UV detector.

Standard for purity analysis of

non-volatile organic

compounds.

Column

C18 reverse-phase column

(e.g., 4.6 x 150 mm, 5 µm

particle size).

C18 is a versatile stationary

phase providing good retention

for moderately polar

compounds.

Mobile Phase

Isocratic elution with

Acetonitrile:Water (e.g., 60:40

v/v).

A common solvent system that

provides good peak shape and

resolution for this type of

analyte.

Flow Rate 1.0 mL/min.

A standard flow rate for

analytical columns of this

dimension.

Detection UV at 220 nm.

The chlorophenyl group has a

strong chromophore that

absorbs well at this

wavelength.

Injection Volume 10 µL.
A typical volume to avoid

column overloading.

Sample Prep

Dissolve sample in mobile

phase to a concentration of ~1

mg/mL.

Ensures compatibility with the

mobile phase and prevents

precipitation on the column.

Analysis: Purity is calculated based on the area percent of the main peak relative to the total

area of all peaks detected in the chromatogram.

Applications in Drug Development
4-(4-Chlorophenyl)cyclohexanone is not typically an active pharmaceutical ingredient (API)

itself. Instead, its value lies in its role as a versatile building block or scaffold in the synthesis of

more complex, biologically active molecules. The cyclohexanone ring provides a three-
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dimensional framework that can be functionalized, while the chlorophenyl group can be a key

pharmacophore or a site for further chemical modification (e.g., via cross-coupling reactions).

One notable application is in the synthesis of precursors for selective serotonin reuptake

inhibitors (SSRIs) and other central nervous system (CNS) agents. The core structure can be

modified through reactions like reductive amination to introduce amine functionalities, a

common feature in many neurotransmitter-targeting drugs.

Safety and Handling
As with any laboratory chemical, proper handling is paramount.

Hazard Classification: May cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,

safety glasses, and chemical-resistant gloves.

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or

vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

For complete safety information, always consult the most current Safety Data Sheet (SDS)

from the supplier.

To cite this document: BenchChem. [IUPAC name for 4-(4-Chlorophenyl)cyclohexanone].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027520#iupac-name-for-4-4-chlorophenyl-
cyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b027520?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

